

Chemical structure and properties of Valeryl-L-carnitine Chloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Valeryl-L-carnitineChloride

CAS No.: 162040-64-4

Cat. No.: B1359839

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Technical Monograph: Valeryl-L-carnitine Chloride

Executive Summary & Chemical Architecture

Valeryl-L-carnitine Chloride (C5:0-Carnitine) is the chloride salt of the pentanoyl ester of L-carnitine. Physiologically, it serves as a critical transport vector for short-chain fatty acids (valeric acid) across the mitochondrial membrane, facilitating

-oxidation or detoxification.

In drug development and metabolic profiling, this compound is a high-value standard. Its primary technical challenge lies in its isobaric relationship with Isovaleryl-L-carnitine, a biomarker for Isovaleric Acidemia. Distinguishing these two isomers requires rigorous chromatographic separation, as mass spectrometry alone cannot differentiate their parent ions.

[1]

Structural Identity

- IUPAC Name: (2R)-3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride
- Molecular Formula:

[2][3]

- Molecular Weight: 281.78 g/mol (Salt); 245.32 g/mol (Cation)
- CAS Number: 162040-64-4 (Chloride salt)[2][3]
- Chirality: L-configuration (R-isomer at the -carbon relative to the nitrogen, biologically active).

Structural Nuance: The molecule features a quaternary ammonium group (permanently charged) and a carboxylic acid. In the chloride salt form, the carboxylic acid is protonated, and the chloride acts as the counter-ion to the ammonium.

Physicochemical Properties & Stability

Understanding the physical behavior of Valeryl-L-carnitine is prerequisite for accurate formulation and standard preparation.

Property	Specification	Technical Note
Physical State	White to off-white crystalline solid	Highly hygroscopic; handle in desiccated environment.
Solubility (Water)		Freely soluble due to ionic nature.
Solubility (Organic)	DMSO (), Ethanol ()	Poor solubility in non-polar solvents (Hexane, Et ₂ O).
Hygroscopicity	High	Rapidly absorbs atmospheric moisture, leading to deliquescence.
Stability (Solid)	2 Years at	Protect from light and moisture.
Stability (Solution)	at RT	Esters are susceptible to hydrolysis at neutral/basic pH.

Expert Insight: When preparing stock solutions for LC-MS, avoid storing in pure water for extended periods. Use a 50:50 Methanol:Water mixture with 0.1% Formic Acid to maintain a slightly acidic pH (pH 3-4), which stabilizes the ester bond against hydrolysis.

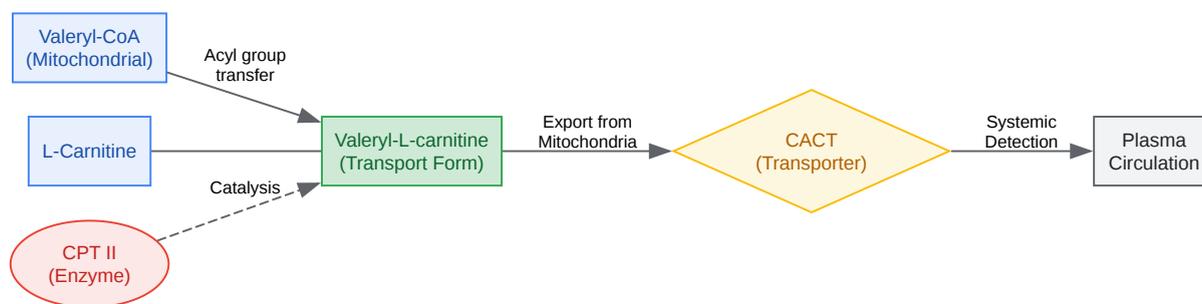
Biological Significance & Metabolic Pathway[4][5][6][7][8]

Valeryl-L-carnitine is an intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Unlike even-chain acylcarnitines derived strictly from fatty acid

-oxidation, C5-carnitine species often reflect amino acid catabolism.

Mechanistic Pathway

The following diagram illustrates the formation and transport role of Valeryl-L-carnitine within the mitochondrial matrix.



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Figure 1: The enzymatic conversion of Valeryl-CoA to Valeryl-L-carnitine via Carnitine Palmitoyltransferase II (CPT II) and subsequent export.[4]

Synthesis Protocol (Lab-Scale)

Objective: Synthesis of Valeryl-L-carnitine Chloride from L-carnitine inner salt. Scale: 1.0 Gram scale.

Reagents:

- L-Carnitine inner salt (High purity)
- Valeryl Chloride (1.2 equivalents)
- Trifluoroacetic acid (TFA) or Acetonitrile (Solvent)
- Diethyl Ether (Precipitation)

Protocol:

- Solubilization: Dissolve 1.0 g (6.2 mmol) of L-carnitine inner salt in 5 mL of anhydrous TFA. Note: TFA is preferred over standard organic solvents because L-carnitine zwitterion has poor solubility in non-polar media.
- Acylation: Add 0.89 mL (7.4 mmol) of Valeryl Chloride dropwise at under nitrogen atmosphere.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The reaction is driven by the formation of the acid chloride intermediate.
- Precipitation: Add 50 mL of cold anhydrous Diethyl Ether to the reaction mixture. The product, being a salt, will precipitate as a white solid, while excess valeryl chloride remains in the ether.
- Washing: Decant the supernatant. Wash the pellet 3x with 20 mL Diethyl Ether to remove residual TFA and acylating agent.
- Drying: Dry the solid under high vacuum (0.1 mbar) for 12 hours to remove trace solvents.
- Ion Exchange (Optional): If strictly the chloride salt is required and TFA counter-ions are present, dissolve in minimal water and pass through an Amberlite IRA-402 (Cl⁻ form) column, then lyophilize.

Analytical Characterization (LC-MS/MS)

This is the most critical section for researchers. You must differentiate Valeryl-L-carnitine (n-C5) from Isovaleryl-L-carnitine (i-C5) and Pivaloyl-L-carnitine.

Mass Spectrometry Parameters

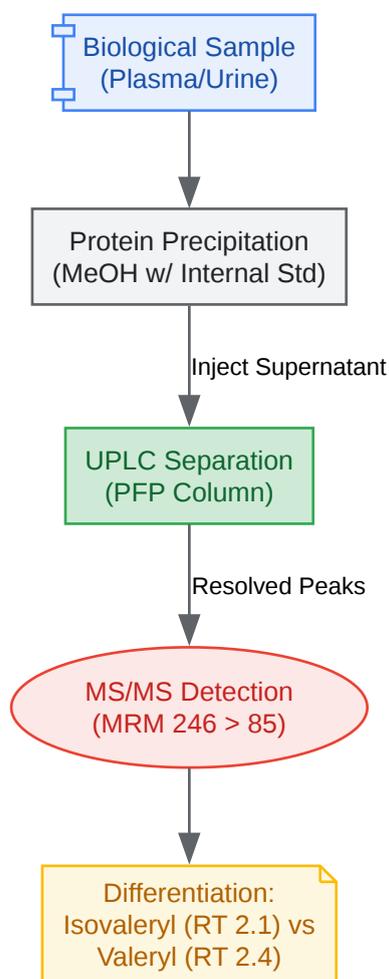
- Ionization: ESI Positive Mode (+)
- Precursor Ion:
- Product Ion (Quant):
(Characteristic carnitine backbone fragment).
- Product Ion (Conf):
(Loss of trimethylamine + carboxylic moiety).

Chromatographic Separation (Critical)

Since C5-isomers share the

transition, chromatographic resolution is mandatory.

- Column: PFP (Pentafluorophenyl) or HILIC columns are superior to C18 for separating carnitine isomers.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile.[\[5\]](#)
- Gradient: Isocratic hold or shallow gradient is often required to resolve the n-valeryl (elutes later on reverse phase) from isovaleryl (elutes earlier).



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Figure 2: Analytical workflow emphasizing the chromatographic separation of isobaric C5 species.

References

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- To cite this document: BenchChem. [Chemical structure and properties of Valeryl-L-carnitine Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359839#chemical-structure-and-properties-of-valeryl-l-carnitine-chloride>]

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